

Application Notes and Protocols for the Analysis of 5-Methoxypyrimidin-4-ol

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Compound of Interest

Compound Name: 5-Methoxypyrimidin-4-ol

Cat. No.: B372761

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These application notes provide a comprehensive guide to the analysis of **5-Methoxypyrimidin-4-ol** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document includes detailed experimental protocols and data presentation formats to facilitate the characterization of this compound.

Overview of 5-Methoxypyrimidin-4-ol

5-Methoxypyrimidin-4-ol is a substituted pyrimidine derivative. The structural elucidation and purity assessment of such heterocyclic compounds are critical in medicinal chemistry and drug discovery. NMR spectroscopy provides detailed information about the molecular structure, while mass spectrometry is used to determine the molecular weight and elemental composition.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Both ^1H and ^{13}C NMR are essential for the complete characterization of **5-Methoxypyrimidin-4-ol**.

Predicted NMR Data

While specific experimental data for **5-Methoxypyrimidin-4-ol** is not readily available in the public domain, the following tables present predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz). These values are based on the analysis of

structurally similar compounds and computational predictions. The solvent for this predicted data is Dimethyl Sulfoxide-d₆ (DMSO-d₆).

Table 1: Predicted ¹H NMR Data for **5-Methoxypyrimidin-4-ol**

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.8 - 8.0	Singlet	-
H-6	7.6 - 7.8	Singlet	-
OCH ₃	3.8 - 4.0	Singlet	-
OH	11.0 - 13.0	Broad Singlet	-

Table 2: Predicted ¹³C NMR Data for **5-Methoxypyrimidin-4-ol**

Assignment	Predicted Chemical Shift (δ, ppm)
C-2	150 - 155
C-4	160 - 165
C-5	135 - 140
C-6	145 - 150
OCH ₃	55 - 60

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR spectra of **5-Methoxypyrimidin-4-ol**.

2.2.1. Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent in which the analyte is soluble (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often a good choice for polar compounds that may exhibit tautomerism.

- Concentration: Dissolve approximately 5-10 mg of **5-Methoxypyrimidin-4-ol** in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm). For DMSO- d_6 , the residual solvent peak can also be used for referencing ($\delta = 2.50$ ppm for ^1H and $\delta = 39.52$ ppm for ^{13}C).[\[1\]](#)

2.2.2. Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.[\[2\]](#)

- ^1H NMR:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: -2 to 14 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR:
 - Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, due to the lower natural abundance of ^{13}C .

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **5-Methoxypyrimidin-4-ol**, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data

The expected mass-to-charge ratios (m/z) for the molecular ion and potential fragments of **5-Methoxypyrimidin-4-ol** are presented below.

Table 3: Predicted Mass Spectrometry Data for **5-Methoxypyrimidin-4-ol**

m/z (Predicted)	Ion Formula	Description
126.04	$[C_5H_6N_2O_2]^+$	Molecular Ion (M^+)
111.02	$[C_4H_3N_2O_2]^+$	Loss of CH_3 radical
98.04	$[C_4H_6N_2O]^+$	Loss of CO
83.03	$[C_3H_3N_2O]^+$	Loss of CH_3CO radical

Experimental Protocol for Mass Spectrometry Analysis

This protocol provides a general procedure for the analysis of **5-Methoxypyrimidin-4-ol** using Electrospray Ionization (ESI) Mass Spectrometry.

3.2.1. Sample Preparation

- **Solvent System:** Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[\[3\]](#)[\[4\]](#)
- **Working Solution:** Dilute the stock solution with the mobile phase to a final concentration of 1-10 $\mu\text{g/mL}$.[\[4\]](#) The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an acid (e.g., 0.1% formic acid) or base to promote ionization.

3.2.2. Instrument Parameters (ESI-MS)

The following are typical parameters for an ESI mass spectrometer.[\[5\]](#)

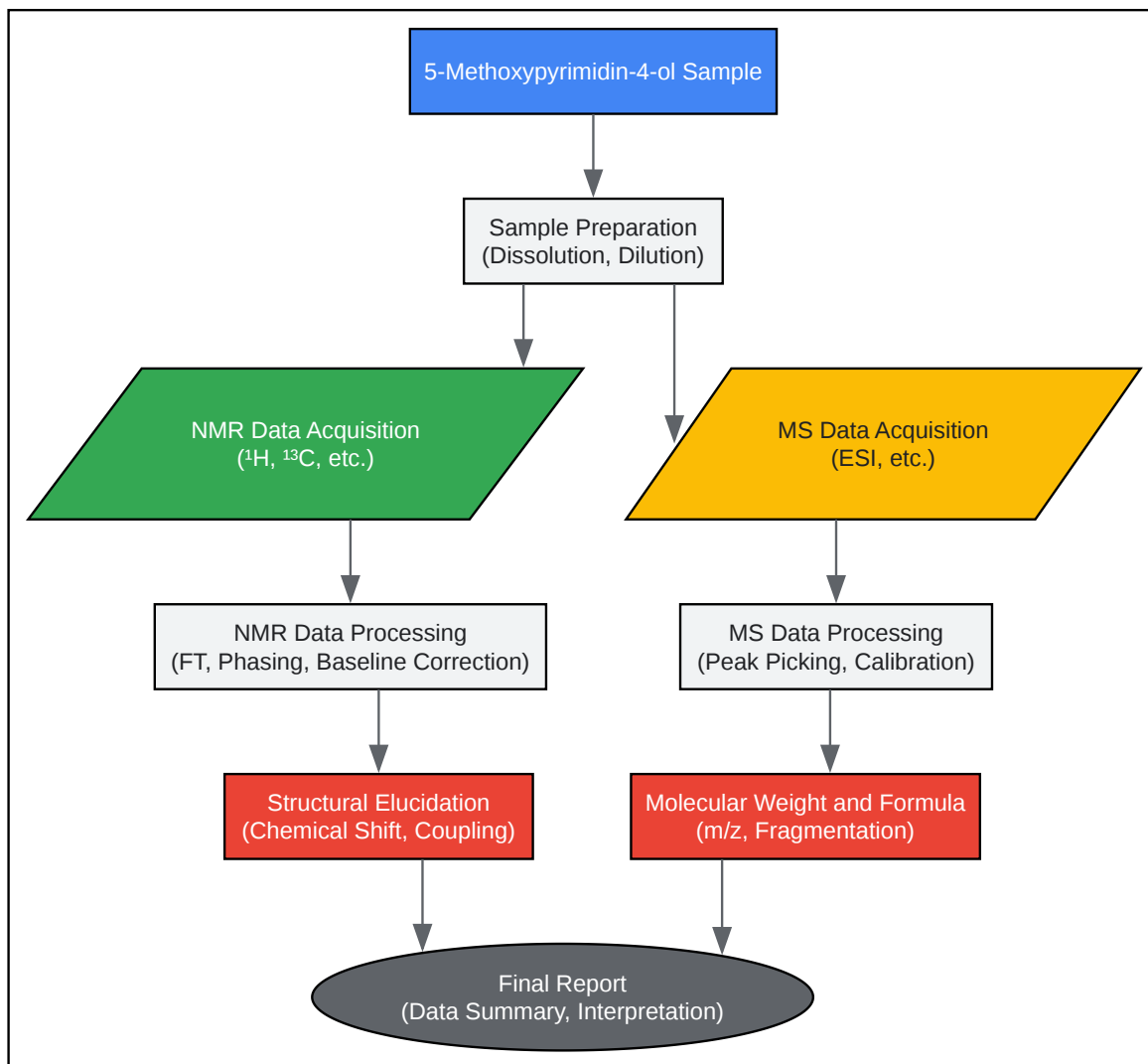
- Ionization Mode: Positive or negative ion mode should be tested to determine which provides a better signal. For this molecule, positive mode is likely to be effective.
- Capillary Voltage: 3-5 kV.
- Drying Gas Flow: 5-12 L/min.
- Drying Gas Temperature: 300-350 °C.
- Nebulizer Pressure: 30-50 psi.
- Mass Range: Scan from m/z 50 to 500.

Visualizations

The following diagrams illustrate the chemical structure of **5-Methoxypyrimidin-4-ol** and the general analytical workflow.

Caption: Chemical structure of **5-Methoxypyrimidin-4-ol**.

General Workflow for NMR and MS Analysis



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Caption: General experimental workflow for NMR and mass spectrometry analysis.

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